molecular formula C10H13N3O4S B14836623 3-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide

3-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide

Cat. No.: B14836623
M. Wt: 271.30 g/mol
InChI Key: QRKXLTACYGHDRK-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol . This compound is used primarily in research and development settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide typically involves the reaction of cyclopropylamine with 5-sulfamoylpicolinic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

3-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H13N3O4S

Molecular Weight

271.30 g/mol

IUPAC Name

3-cyclopropyloxy-N-methyl-5-sulfamoylpyridine-2-carboxamide

InChI

InChI=1S/C10H13N3O4S/c1-12-10(14)9-8(17-6-2-3-6)4-7(5-13-9)18(11,15)16/h4-6H,2-3H2,1H3,(H,12,14)(H2,11,15,16)

InChI Key

QRKXLTACYGHDRK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=N1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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